molecular formula C15H18N4O2S B5967799 N-(2-(5-Hydroxy-3-(propylthio)-1,2,4-triazin-6-yl)phenyl)propionamide

N-(2-(5-Hydroxy-3-(propylthio)-1,2,4-triazin-6-yl)phenyl)propionamide

Cat. No.: B5967799
M. Wt: 318.4 g/mol
InChI Key: NRNHLNMRHRNHSQ-UHFFFAOYSA-N
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Description

N-(2-(5-Hydroxy-3-(propylthio)-1,2,4-triazin-6-yl)phenyl)propionamide is a complex organic compound that features a triazine ring, a phenyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Hydroxy-3-(propylthio)-1,2,4-triazin-6-yl)phenyl)propionamide typically involves multiple steps. One common route starts with the preparation of the triazine ring, followed by the introduction of the phenyl group and the propionamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Hydroxy-3-(propylthio)-1,2,4-triazin-6-yl)phenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(5-Hydroxy-3-(propylthio)-1,2,4-triazin-6-yl)phenyl)propionamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(5-Hydroxy-3-(propylthio)-1,2,4-triazin-6-yl)phenyl)propionamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share some structural similarities and have diverse biological activities.

    Imidazoles: Known for their broad range of chemical and biological properties.

Uniqueness

N-(2-(5-Hydroxy-3-(propylthio)-1,2,4-triazin-6-yl)phenyl)propionamide is unique due to its specific combination of functional groups and the presence of the triazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(5-oxo-3-propylsulfanyl-4H-1,2,4-triazin-6-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-3-9-22-15-17-14(21)13(18-19-15)10-7-5-6-8-11(10)16-12(20)4-2/h5-8H,3-4,9H2,1-2H3,(H,16,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNHLNMRHRNHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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